molecular formula C23H17N3O3 B1223277 METHYL 4-[2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]BENZOATE

METHYL 4-[2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]BENZOATE

Cat. No.: B1223277
M. Wt: 383.4 g/mol
InChI Key: VFQDDYXCRYCRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline ring fused with a pyridine ring, which is further connected to a benzoate ester group through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the Pfitzinger reaction, where isatin reacts with a substituted benzaldehyde in the presence of a base to form the quinoline core . The quinoline derivative is then coupled with a pyridine moiety through a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents . The final step involves esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets. The quinoline and pyridine rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 4-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C23H17N3O3/c1-29-23(28)15-9-11-16(12-10-15)25-22(27)18-14-21(20-8-4-5-13-24-20)26-19-7-3-2-6-17(18)19/h2-14H,1H3,(H,25,27)

InChI Key

VFQDDYXCRYCRRK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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